molecular formula C20H15ClN2O5 B14922513 (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14922513
M. Wt: 398.8 g/mol
InChI Key: ZFYPTFMLOPEREI-MKMNVTDBSA-N
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Description

5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzodioxole and a dimethylphenyl group

Preparation Methods

The synthesis of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.

    Chlorination: The benzodioxole is then chlorinated to introduce the chlorine atom at the desired position.

    Condensation Reaction: The chlorinated benzodioxole is then subjected to a condensation reaction with an appropriate aldehyde to form the methylene bridge.

    Cyclization: The intermediate product undergoes cyclization with a dimethylphenyl-substituted urea to form the pyrimidinetrione core.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the methylene bridge or other reducible groups.

    Substitution: The chlorinated benzodioxole moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and pyrimidinetrione analogs. Compared to these compounds, 5-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C20H15ClN2O5

Molecular Weight

398.8 g/mol

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H15ClN2O5/c1-10-3-4-13(5-11(10)2)23-19(25)14(18(24)22-20(23)26)6-12-7-16-17(8-15(12)21)28-9-27-16/h3-8H,9H2,1-2H3,(H,22,24,26)/b14-6+

InChI Key

ZFYPTFMLOPEREI-MKMNVTDBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O)C

Origin of Product

United States

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